molecular formula C16H12FN3S B1681801 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole CAS No. 72873-74-6

6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole

Cat. No. B1681801
CAS RN: 72873-74-6
M. Wt: 297.4 g/mol
InChI Key: YOELZIQOLWZLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole” is a heterocyclic compound with potential biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C16H12FN3S. It has a molecular weight of 297.4 g/mol. The IUPAC name for this compound is 5-(4-fluorophenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole” are not detailed in the available literature, imidazo[2,1-b]thiazoles are known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 56 Ų. It has a XLogP3-AA value of 2.9, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 2 rotatable bonds .

Scientific Research Applications

Neurodegenerative Disease Research

SKF-86002: has been studied for its potential therapeutic effects in neurodegenerative diseases such as Dementia with Lewy Bodies (DLB) and Parkinson’s Disease (PD) . It inhibits p38α MAPK, which is associated with neuroinflammation and synaptic degeneration. Treatment with SKF-86002 has shown to reduce neuroinflammation and ameliorate synaptic and motor behavioral deficits in mouse models .

Anti-inflammatory and Analgesic Research

As an inhibitor of p38 MAPK, SKF-86002 exhibits anti-inflammatory and analgesic properties . It has been used to study the inhibition of cytokine production in human monocytes, specifically IL-1 and TNF-α, which are key mediators in the inflammatory response .

Arthritis Research

SKF-86002 has been explored for its role in arthritis research due to its anti-inflammatory effects. It has been shown to inhibit enzymes involved in arachidonic acid metabolism, which play a significant role in the inflammatory process associated with arthritis .

Cancer Research

The compound has been investigated for its cytotoxic activity against various cancer cell lines. It has been part of studies aiming to design novel compounds based on the thiazole scaffold, which is known for its broad spectrum of pharmacological activities, including antitumor properties .

Inflammation Research

SKF-86002 has been evaluated for its ability to inhibit dual pathways of arachidonic acid metabolism, which is crucial in the development of inflammation. It has shown potent activity in models of arachidonic acid-induced inflammation .

Pain Management Research

Due to its analgesic properties, SKF-86002 is also being researched for its potential use in pain management . Its ability to inhibit the production of inflammatory cytokines suggests it could be beneficial in alleviating pain associated with various conditions .

Mechanism of Action

Target of Action

SKF-86002, also known as SKF86002, 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole, SK&F 86002, or Skf 86002, primarily targets the p38 mitogen-activated protein kinases (MAPKs), specifically the p38α and p38γ isoforms . These kinases play a crucial role in cellular responses to stress and inflammation .

Mode of Action

SKF-86002 acts as an inhibitor of p38 MAPK, attenuating inflammation by inhibiting p38α/β . It also inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production . Moreover, it inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid .

Biochemical Pathways

The compound’s action affects the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation . By inhibiting p38α, SKF-86002 reduces neuroinflammation and promotes the redistribution of p38γ to synapses . This action impacts the downstream effects of the pathway, including the production of inflammatory cytokines like IL-1 and TNF-α .

Result of Action

Inhibition of p38α by SKF-86002 has been shown to reduce neuroinflammation and ameliorate synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein . Additionally, treatment with SKF-86002 promotes the redistribution of p38γ to synapses and reduces the accumulation of α-synuclein .

Action Environment

The efficacy and stability of SKF-86002 can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) stimulates the action of SKF-86002, leading to the inhibition of IL-1 and TNF-α production . .

properties

IUPAC Name

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOELZIQOLWZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223168
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole

CAS RN

72873-74-6
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-86002
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-86002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Reactant of Route 2
6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Reactant of Route 3
6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Reactant of Route 4
Reactant of Route 4
6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Reactant of Route 5
Reactant of Route 5
6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Reactant of Route 6
Reactant of Route 6
6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole

Q & A

Q1: What is the primary mechanism of action of SK&F 86002?

A1: SK&F 86002 acts as a dual inhibitor of arachidonic acid metabolism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. [, ] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins, thromboxanes, and leukotrienes. []

Q2: Does SK&F 86002 affect cytokine production?

A2: Yes, SK&F 86002 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). [, , ] This effect is thought to be mediated through its interaction with the p38 mitogen-activated protein kinase (MAPK) pathway. [, , , ]

Q3: How does SK&F 86002 affect p38 MAPK signaling?

A3: While initially characterized as a dual COX/5-LOX inhibitor, SK&F 86002 was later found to inhibit p38 MAPK activity. [, , ] The exact mechanism of p38 MAPK inhibition by SK&F 86002 is not fully understood, but studies suggest it could be independent of COX/5-LOX inhibition. []

Q4: How does p38 MAPK inhibition contribute to the effects of SK&F 86002?

A4: Inhibition of the p38 MAPK pathway by SK&F 86002 has been linked to several downstream effects:

  • Reduced inflammation: p38 MAPK inhibition contributes to the anti-inflammatory effects of SK&F 86002 by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , ]
  • Modulation of immune responses: p38 MAPK plays a role in T cell activation and differentiation. SK&F 86002 has been shown to modulate IL-2 and IL-10 production by CD4+ T cells, potentially impacting immune responses. []
  • Reduced PGHS-2 expression: SK&F 86002 can suppress the expression of prostaglandin endoperoxide synthase-2 (PGHS-2), also known as COX-2, in stimulated monocytes, further contributing to its anti-inflammatory effects. []

Q5: Does SK&F 86002 affect other kinases?

A5: Research indicates that SK&F 86002 can bind to a variety of kinases. [] A study utilizing a KINOMEscan assay revealed its interaction with a broad range of kinases, suggesting it might not be entirely specific to p38 MAPK. []

Q6: What is the molecular formula and weight of SK&F 86002?

A6: The molecular formula of SK&F 86002 is C16H12FN3S, and its molecular weight is 313.36 g/mol. []

Q7: Is there any spectroscopic data available for SK&F 86002?

A7: Yes, SK&F 86002 displays characteristic UV-Vis absorption spectra. Studies using time-dependent density functional theory (TD-DFT) calculations have revealed that its UV-Vis spectrum is conformation dependent. [] The compound exhibits two major absorption bands at approximately 325 nm and 240 nm, which are sensitive to changes in the orientation of the fluorophenyl and pyridinyl rings relative to the imidazothiazole ring. []

Q8: Has SK&F 86002 been investigated in any animal models of disease?

A8: Yes, SK&F 86002 has shown promising results in various animal models of inflammatory and neurological diseases, including:

  • Endotoxin shock: SK&F 86002 protected mice from lethal endotoxin shock, potentially by inhibiting TNF-α production. [, ]
  • Experimental allergic encephalomyelitis (EAE): SK&F 86002 suppressed the development of EAE in rats, a model of multiple sclerosis, highlighting its potential as an immunomodulator. []
  • Acute respiratory distress syndrome (ARDS): In a rat model of ARDS, SK&F 86002 improved survival and attenuated lung injury. []
  • Cisplatin nephrotoxicity: SK&F 86002 reduced kidney damage and dysfunction caused by the chemotherapeutic agent cisplatin in mice. []
  • Dementia with Lewy bodies/Parkinson's disease (DLB/PD): In a mouse model of DLB/PD, SK&F 86002 reduced neuroinflammation, ameliorated synaptic degeneration, and improved motor deficits. []

Q9: Are there any known limitations or drawbacks associated with SK&F 86002?

A9: Although preclinical data for SK&F 86002 is promising, potential limitations include:

  • Lack of target specificity: The broad kinase binding profile of SK&F 86002 raises concerns about potential off-target effects and a need for more selective analogs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.